Iodoxamate sodium

Description

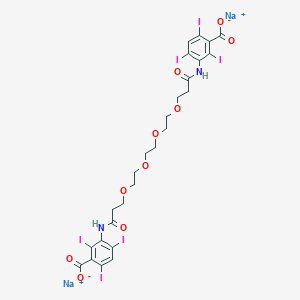

Iodoxamate sodium, also known as meglumine iodoxamate, is an iodinated contrast agent primarily used in intravenous cholangiography to visualize the biliary tract. Its molecular formula is C₂₆H₂₆I₆N₂O₁₀ (as per ), and it is formulated as a meglumine salt to enhance solubility. Marketed under the brand name Cholovue (Bracco), it is administered at concentrations of 9.9% and 40.3% (w/v) for clinical use . The compound’s mechanism involves rapid hepatic excretion into bile, enabling high-contrast imaging of the gallbladder and bile ducts.

Properties

CAS No. |

100568-85-2 |

|---|---|

Molecular Formula |

C26H24I6N2Na2O10 |

Molecular Weight |

1331.9 g/mol |

IUPAC Name |

disodium;3-[3-[2-[2-[2-[3-(3-carboxylato-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C26H26I6N2O10.2Na/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40;;/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40);;/q;2*+1/p-2 |

InChI Key |

HGRQOYAKTUQPTC-UHFFFAOYSA-L |

SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |

Other CAS No. |

100568-85-2 |

Synonyms |

iodoxamic acid sodium salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Iodoxamate Sodium vs. Iodipamide (Cholografin)

Efficacy :

- Iodoxamate demonstrates superior biliary opacification compared to iodipamide. In a double-blind study, iodoxamate achieved greater biliary tract opacification (87% success rate vs. 72% for iodipamide) and fewer unexplained imaging failures .

- Biliary Output : In canine studies, iodoxamate’s biliary output was 0.70–0.78 µmol/min/kg , exceeding iodipamide’s output by >50% (0.46 µmol/min/kg). This higher output correlates with enhanced iodine concentration in bile .

Special Populations :

- Conflicting evidence exists regarding efficacy in patients with elevated bilirubin. One study found iodoxamate marginally effective in such cases , while another reported failure for both agents .

| Parameter | This compound | Iodipamide |

|---|---|---|

| Biliary Opacification | 87% success | 72% success |

| Adverse Reaction Rate | 10.3% | 20.4% |

| Biliary Output | 0.70–0.78 µmol/min/kg | 0.46 µmol/min/kg |

This compound vs. Iotroxate (Biliscopin)

Efficacy :

Dosage Efficiency :

This compound vs. Ioglycamate (Biligram)

Efficacy :

This compound vs. Iotroxic Acid

Administration :

- Short-term infusion of iodoxamate (Endomirabil) provided comparable contrast quality to iotroxic acid (Biliscopin) but with improved tolerability in 141 patients .

Mechanistic and Pharmacokinetic Insights

- Bile Flow Dynamics : Iodoxamate increases bile flow rate while reducing bile salt concentration, enhancing iodine delivery to the biliary system .

- Saturation Kinetics : Unlike iodipamide, iodoxamate avoids saturation in hepatic transporters, enabling consistent excretion even at higher doses .

Clinical Considerations and Limitations

Q & A

Q. What experimental methodologies are recommended for determining the purity and stability of Iodoxamate sodium in aqueous solutions under varying pH conditions?

To assess purity, employ high-performance liquid chromatography (HPLC) with a UV-Vis detector calibrated for iodinated compounds, as iodine content (≈59.1% in Iodoxamic acid derivatives) influences spectral absorption . For stability, design a longitudinal study testing degradation kinetics at pH 3–9, using mass spectrometry (MS) to identify breakdown products. Include control batches stored at 4°C, 25°C, and 40°C to simulate real-world storage conditions. Document deviations using statistical tools like ANOVA to validate reproducibility .

Q. How can researchers validate the structural identity of this compound derivatives using spectroscopic techniques?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to map proton and carbon environments, focusing on the iodinated aromatic ring and sodium counterion interactions. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate and amide functional groups. For novel derivatives, include X-ray crystallography to resolve stereochemical ambiguities, referencing the Cambridge Structural Database for analogous compounds .

Q. What in vitro models are suitable for preliminary assessment of this compound’s biliary excretion efficiency?

Use isolated perfused rat liver (IPRL) models to quantify biliary secretion rates. Compare results with human hepatocyte cultures to evaluate species-specific differences. Measure iodine concentration in bile via inductively coupled plasma mass spectrometry (ICP-MS), ensuring calibration against standard iodine solutions (e.g., Iodohippurate sodium) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species, particularly discrepancies in renal vs. hepatic clearance pathways?

Apply physiologically based pharmacokinetic (PBPK) modeling to integrate species-specific variables (e.g., glomerular filtration rates, bile flow). Conduct cross-species microdosing studies with radiolabeled ¹³¹I-Iodoxamate sodium, tracking isotope distribution via gamma scintigraphy. Use Bayesian statistical frameworks to reconcile outliers and identify metabolic enzymes (e.g., CYP450 isoforms) contributing to interspecies variability .

Q. What computational strategies are effective in predicting this compound’s binding affinity to serum albumin, and how do these correlate with experimental results?

Perform molecular dynamics (MD) simulations using software like GROMACS, parameterizing force fields for iodine’s van der Waals radius. Validate predictions with isothermal titration calorimetry (ITC) to measure binding enthalpies. Correlate free energy calculations (ΔG) with experimental dissociation constants (Kd), addressing discrepancies through iterative refinement of solvation models .

Q. How can researchers design a robust structure-activity relationship (SAR) study to optimize this compound’s contrast-enhancing properties while minimizing nephrotoxicity?

Synthesize analogs with systematic modifications (e.g., halogen substitution, side-chain elongation). Evaluate contrast efficacy via X-ray attenuation measurements in phantom models and nephrotoxicity through renal cell viability assays (e.g., LLC-PK1 cells). Apply multivariate regression to identify physicochemical descriptors (logP, polar surface area) predictive of efficacy-toxicity ratios. Use ChEMBL or PubChem datasets for benchmarking .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing conflicting in vivo toxicity data for this compound in preclinical trials?

Implement meta-analysis using PRISMA guidelines to aggregate data from heterogeneous studies. Apply random-effects models to account for variability in dosing regimens and animal strains. Stratify results by administration route (e.g., intravenous vs. intra-arterial) and use funnel plots to detect publication bias. Sensitivity analyses should exclude outlier studies with high risk of bias (e.g., small sample sizes) .

How should researchers formulate a PICOT-compliant clinical research question for evaluating this compound’s diagnostic accuracy in cholangiography?

Define:

- P opulation: Adults with suspected biliary obstruction.

- I ntervention: this compound-enhanced cholangiography.

- C omparison: Gadoxetate disodium MRI.

- O utcome: Sensitivity/specificity for detecting strictures.

- T ime: 6-month follow-up for false-negative rates. Validate the question using Delphi consensus methods with radiologists and hepatologists .

Data Interpretation & Reporting

Q. What protocols ensure reproducibility when documenting this compound synthesis for publication?

Follow the Beilstein Journal’s guidelines: Provide stoichiometric ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents). For novel compounds, include elemental analysis (C, H, N, I) and high-resolution MS data. Deposit raw spectra in public repositories (e.g., Zenodo) and reference them using persistent identifiers (DOIs) .

Q. How can researchers address ethical considerations in human trials involving this compound, particularly regarding iodine sensitivity screening?

Integrate a two-phase consent process: Pre-screening questionnaires to identify iodine allergies and confirmatory skin prick tests. Allocate a control group receiving placebo contrast and use stratified randomization to balance comorbidities. Report adverse events using MedDRA terminology and submit protocols to institutional review boards (IRBs) for approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.